(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 418.79 g/mol. This compound is classified under the category of benzoate esters, which are derivatives of benzoic acid where the hydrogen of the carboxyl group is replaced by an alkyl or aryl group. The compound's unique structure incorporates several functional groups, including a chloro group and a trifluoromethoxy group, which contribute to its chemical properties and potential applications.
The synthesis of (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate typically involves multiple steps, including:
While specific technical details regarding reaction conditions (temperature, solvents, catalysts) are not extensively documented in available literature, these steps outline a general pathway for synthesizing this compound.
The molecular structure of (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate can be described as follows:
The compound's three-dimensional configuration contributes to its chemical reactivity and interaction with biological targets.
The chemical reactivity of (R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate can include:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Key physical and chemical properties include:
These properties are essential for understanding the handling and application of the compound in laboratory settings.
(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate has potential applications in various scientific fields, including:
(R)-3-Chloro-2-((4-(trifluoromethoxy)benzyl)oxy)propyl 4-methoxybenzoate (CAS: 1253202-35-5) exemplifies advanced molecular design in modern pharmaceuticals. Its structure integrates three pharmacologically significant motifs:
This compound serves as a critical intermediate for (S)-PA-824, a nitroimidazole-based anti-tuberculosis agent targeting drug-resistant Mycobacterium tuberculosis [1] [4]. Its design exploits stereoselectivity to optimize interactions with bacterial nitroreductase enzymes, demonstrating the strategic role of chiral intermediates in allosteric modulator development.
Table 1: Key Structural Elements and Their Functions
Structural Feature | Role in Drug Design |
---|---|
(R)-chiral center | Dictates enantioselective activity; crucial for target binding specificity |
Trifluoromethoxybenzyl group | Enhances lipid solubility and metabolic stability; influences pharmacokinetics |
4-Methoxybenzoate ester | Serves as a prodrug moiety; modulates hydrolysis rates and bioavailability |
Chloropropyl linker | Provides synthetic handle for nucleophilic substitution; aids molecular flexibility |
Fluorinated and chlorinated compounds have evolved as cornerstones of medicinal chemistry due to their unique physicochemical properties:
Table 2: Evolution of Key Structural Motifs
Era | Chlorinated Scaffolds | Fluorinated Scaffolds | Impact on Target Compound |
---|---|---|---|
1950–1970 | Chloramphenicol, DDT | 5-Fluorouracil | Validated halogen utility in antimicrobials/antimetabolites |
1980–2000 | Omeprazole, Cisplatin | Fluoxetine, Ciprofloxacin | Demonstrated role of halogens in target specificity |
2000–Present | Artemisinins, (S)-PA-824 intermediates | Efavirenz, Sofosbuvir | Enabled chiral, multifunctional hybrids (e.g., subject compound) |
The compound’s architecture addresses three design challenges in allosteric modulators:
Stereochemical Precision
The (R)-chirality at C-2 controls three-dimensional orientation, ensuring optimal fit into the hydrophobic cleft of bacterial nitroreductases. Inversion to (S)-configuration reduces anti-TB activity by >90%, as confirmed in analogues of (S)-PA-824 [1] [4].
Balanced Lipophilicity
The trifluoromethoxy group (π-system + fluorine) yields a calculated logP of ~3.8, ideal for penetrating mycobacterial cell walls. Comparatively, non-fluorinated analogues show 4-fold lower cellular uptake [1]. The 4-methoxybenzoate tempers excessive hydrophobicity, maintaining aqueous solubility >50 μg/mL [1] [8].
Synthetic Versatility
The chlorine atom enables late-stage functionalization:
Key transformation: (R)-intermediate + Imidazole derivative → (2S)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-4-methoxybenzoate [1] [4]
Air-sensitive Schlenk techniques are employed for this nucleophilic substitution, underscoring the chloro group’s reactivity [1]. Purification via silica gel chromatography (petroleum ether/EtOAc = 20:1) confirms the molecule’s stability under acidic conditions [1] [4].
Prodrug Optimization
The 4-methoxybenzoate ester acts as a tunable prodrug linker. Its electron-donating methoxy group slows esterase hydrolysis compared to unsubstituted benzoates, extending plasma half-life in preclinical models [1] [8].
Table 3: Synthetic Methods for Key Analogues
Reaction Type | Conditions | Yield | Application |
---|---|---|---|
Nucleophilic substitution | Schlenk flask, anhydrous DMF, 22 h, 25°C | 63% | Coupling with nitroimidazoles for (S)-PA-824 [1] |
Esterification | General Procedure B, PE/EtOAc (20:1), flash CC | 60–75% | Introduction of 4-methoxybenzoate [1] |
Chiral resolution | Enzymatic hydrolysis or chiral HPLC | 30–40% | Isolation of (R)-enantiomer [1] [2] |
This compound exemplifies rational structural engineering: each moiety addresses specific drug design constraints while enabling synthetic flexibility for next-generation therapeutics.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: